1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes a pyridine ring substituted with an acetyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one typically involves the reaction of 5-acetyl-6-methylpyridine with a suitable phenyl derivative under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where the acetyl group is introduced to the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylpyridine: A structurally related compound with similar chemical properties.
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Another related compound with different substituents on the pyridine and phenyl rings
Uniqueness
1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and a methyl-substituted pyridine ring makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
825633-35-0 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-[4-(5-acetyl-6-methylpyridin-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H15NO2/c1-10-15(12(3)19)8-9-16(17-10)14-6-4-13(5-7-14)11(2)18/h4-9H,1-3H3 |
InChI Key |
CTHBGDDIINRSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)C(=O)C)C(=O)C |
Origin of Product |
United States |
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